(2-Methoxyphenyl)hydrazine dihydrochloride
Description
(2-Methoxyphenyl)hydrazine dihydrochloride is a hydrazine derivative characterized by a 2-methoxyphenyl substituent and two hydrochloride counterions. Its molecular formula is C₇H₁₀Cl₂N₂O, with a molecular weight of 209.08 g/mol. The methoxy group (-OCH₃) at the ortho position of the phenyl ring significantly influences its electronic and steric properties, distinguishing it from other hydrazine derivatives. This compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of heterocycles (e.g., pyrazoles, triazoles) and pharmaceutical intermediates, such as antidepressant candidates like HBK-10 .
Properties
IUPAC Name |
(2-methoxyphenyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-5-3-2-4-6(7)9-8;;/h2-5,9H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIQFUSKKZCMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Preparation Method via Diazotization and Reduction
- The process begins with the diazotization of 2-methoxyaniline by reaction with sodium nitrite in the presence of hydrochloric acid at low temperatures (0–5 °C).
- This step forms the 2-methoxyphenyldiazonium chloride salt, which is thermally unstable and requires careful temperature control to prevent decomposition.
- The classical and widely reported method uses tin(II) chloride (SnCl2) as the reducing agent under acidic conditions at low temperature (near 0 °C).
- Tin(II) chloride reduces the diazonium salt to the hydrazine derivative, yielding (2-methoxyphenyl)hydrazine hydrochloride.
- The reaction mixture often forms a slurry due to precipitation of tin(IV) chloride by-products, which complicates filtration and purification.
- Post-reduction, the mixture is neutralized with caustic soda (NaOH) to isolate the hydrazine salt.
2.3 Industrial and Environmental Considerations
- The use of tin(II) chloride, a heavy metal reagent, poses environmental and cost challenges due to the need for waste treatment of tin residues.
- The precipitation of tin(IV) chloride during reduction leads to operational difficulties on an industrial scale.
Alternative Reduction Methods
Efforts to replace tin(II) chloride with less toxic and more cost-effective reducing agents have been explored, though with limited success due to the instability of the diazonium intermediate.
- Sodium sulfite (Na2SO3) or sodium dithionite (Na2S2O4) are common reducing agents for diazonium salts but are generally ineffective for methoxy-substituted phenyl diazonium salts due to thermal instability and side reactions.
- The heavy metal-free reductions tend to have lower yields or require more complex reaction conditions.
Detailed Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Methoxyaniline + HCl + NaNO2 | Diazotization at 0–5 °C, molar ratio approx. 1:3:1 | Formation of 2-methoxyphenyldiazonium salt |
| 2 | Addition of SnCl2 in HCl at 0 °C | Reduction of diazonium salt to hydrazine | Slurry formation due to SnCl4 precipitation |
| 3 | Neutralization with 50% NaOH at ~0 °C | Isolation of (2-methoxyphenyl)hydrazine hydrochloride | Yield reported up to 75–80% in literature |
Comparative Data Table of Preparation Methods
| Method | Reducing Agent | Reaction Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical | Tin(II) chloride (SnCl2) | 0 °C | 75–80 | High yield, well-established | Heavy metal waste, slurry formation |
| Alternative | Sodium sulfite/dithionite | Ambient to low temp | <60 (variable) | Avoids heavy metals | Lower yield, instability issues |
| Patent-Optimized (for 4-methoxy isomer) | Ammonium sulfite + HCl | 0–22 °C | High (not directly for 2-methoxy) | Cost-effective, less toxic | Complex reaction steps |
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyphenyl)hydrazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of (2-Methoxyphenyl)hydrazine dihydrochloride include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of (2-Methoxyphenyl)hydrazine dihydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding nitroso or nitro compounds, while reduction reactions may produce amines .
Scientific Research Applications
(2-Methoxyphenyl)hydrazine dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development .
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of (2-Methoxyphenyl)hydrazine dihydrochloride with analogous compounds:
Key Observations :
- Stability: Dihydrochloride salts (e.g., (2-Methoxyphenyl) and (2-Phenylethyl) derivatives) exhibit higher stability in acidic conditions compared to mono-hydrochloride salts .
- Biological Activity: Compounds with 2-methoxyphenyl groups (e.g., HBK-10) show specificity in targeting serotonin receptors, unlike aliphatic derivatives like (2-Phenylethyl)hydrazine dihydrochloride, which act as monoamine oxidase inhibitors .
Biological Activity
(2-Methoxyphenyl)hydrazine dihydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes available research findings, including case studies, data tables, and detailed analyses of its biological effects.
Chemical Structure and Properties
The molecular formula for (2-Methoxyphenyl)hydrazine dihydrochloride is C8H10Cl2N2O. Its structure features a methoxy group attached to a phenyl ring, which is linked to a hydrazine moiety. This configuration is crucial for its biological activity, influencing its reactivity and interactions with biological targets.
Anticancer Properties
Research indicates that (2-Methoxyphenyl)hydrazine dihydrochloride exhibits cytotoxic effects against various cancer cell lines. Notably, studies have shown that it can inhibit pathways involved in tumor growth and metastasis. For instance, an investigation into its effects on breast cancer cell lines demonstrated an IC50 value indicative of potent cytotoxicity, suggesting its potential as an anti-cancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 1.75 μM to 28 μM, demonstrating significant antibacterial activity .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, (2-Methoxyphenyl)hydrazine dihydrochloride has been studied for its anti-inflammatory properties . The hydrazine structure is often associated with the inhibition of inflammatory pathways, making it a candidate for further research in inflammatory disease treatments .
Comparative Analysis
To better understand the unique properties of (2-Methoxyphenyl)hydrazine dihydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)hydrazine hydrochloride | C8H10ClN2O | Contains para-methoxy group; different reactivity |
| 2-Methoxybenzylhydrazine dihydrochloride | C9H12Cl2N2O | Benzyl group; altered solubility properties |
| N-(4-Chlorobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride | C15H16ClN3O | Chlorobenzyl and methoxy groups; broader biological activity |
The unique aspect of (2-Methoxyphenyl)hydrazine dihydrochloride lies in its specific methoxy substitution pattern, which enhances its reactivity and biological properties compared to similar compounds .
Case Studies
- Cytotoxicity Against Breast Cancer Cells : A study evaluated the effect of (2-Methoxyphenyl)hydrazine dihydrochloride on MCF-7 breast cancer cells. The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 5 µM. This suggests potential applicability in breast cancer treatment .
- Antibacterial Efficacy : In a controlled experiment against E. coli, the compound demonstrated an MIC of 28 µM, which was significantly lower than that of conventional antibiotics used as controls. This highlights its potential as an alternative antimicrobial agent .
- Anti-inflammatory Activity : A study focusing on the anti-inflammatory effects showed that the compound could reduce pro-inflammatory cytokines in vitro, indicating its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methoxyphenyl)hydrazine dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via hydrazine hydrochloride reacting with 2-methoxyphenyl precursors under acidic conditions. A common approach involves refluxing 2-methoxybenzene derivatives with hydrazine hydrate in ethanol, followed by hydrochloric acid quenching to precipitate the dihydrochloride salt. Reaction parameters such as temperature (60–80°C), stoichiometry (1:1.2 molar ratio of precursor to hydrazine), and acid concentration significantly impact yield and purity .
Q. How is the purity of (2-Methoxyphenyl)hydrazine dihydrochloride validated in academic research?
- Methodology : Purity is assessed using HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy. For example, ¹H NMR in D₂O should show characteristic peaks: δ 3.85 ppm (singlet, methoxy group) and δ 6.8–7.2 ppm (aromatic protons). Mass spectrometry (ESI-MS) confirms molecular weight (174.63 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store in airtight, light-resistant containers at −20°C to prevent decomposition. The compound is hygroscopic; desiccants like silica gel are essential. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, but prolonged exposure to moisture accelerates hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Confirm N–H stretches (3200–3300 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹).
- ¹³C NMR : Identify methoxy carbon (~55 ppm) and aromatic carbons.
- Elemental Analysis : Validate C, H, N, Cl content (theoretical: C 40.12%, H 5.18%, N 13.39%, Cl 27.05%) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and lab coats. Acute toxicity studies (oral LD₅₀ in rats: ~350 mg/kg) suggest moderate hazard. Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production without compromising purity?
- Methodology : Employ kinetic studies to identify rate-limiting steps. For example, increasing hydrazine excess (1.5x molar ratio) improves conversion but may require post-synthesis purification via recrystallization (methanol/ether) to remove unreacted hydrazine. Continuous-flow reactors reduce side reactions .
Q. What analytical challenges arise in distinguishing hydrazine dihydrochloride from its mono-hydrochloride form?
- Methodology : Use ion chromatography to quantify chloride content (theoretical: 27.05% for dihydrochloride vs. 15.8% for mono-hydrochloride). X-ray crystallography resolves structural ambiguities, as dihydrochloride forms hydrogen-bonded networks .
Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?
- Methodology : Conduct accelerated stability studies at varying pH (2–9) and temperatures (25–40°C). UV-Vis spectroscopy monitors degradation (λ_max = 280 nm). Buffered solutions (pH 4–6) in deionized water show <5% decomposition over 30 days, while alkaline conditions (pH >8) promote hydrolysis .
Q. What contradictions exist in reported spectral data, and how can they be resolved?
- Methodology : Discrepancies in NMR shifts (e.g., aromatic protons) may stem from solvent effects (D₂O vs. DMSO-d₆). Standardize protocols using deuterated water for protonated salts. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What role does this compound play in synthesizing bioactive molecules, such as serotonin receptor ligands?
- Methodology : It serves as a precursor for indole derivatives via Fischer indole synthesis. For example, condensation with ketones (e.g., cyclohexanone) under acidic conditions yields tricyclic structures with potential 5-HT₁A receptor affinity. Reaction efficiency depends on electron-donating methoxy group orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
